4-Hydroxy Ketorolac-d4
Description
Contextual Significance of Ketorolac (B1673617) Metabolism Research
Ketorolac is a nonsteroidal anti-inflammatory drug (NSAID) recognized for its potent analgesic properties, often used for the short-term management of moderate to severe pain. nih.gov The study of its metabolism is crucial for several reasons. The body transforms ketorolac primarily in the liver through hydroxylation and conjugation. nih.govpfizer.com The main metabolic products include hydroxylated and conjugated forms of the parent drug, which are then, along with some unchanged ketorolac, eliminated from the body, primarily through the kidneys. pfizer.comfda.gov
Research into ketorolac's metabolism helps to elucidate its pharmacokinetic profile, which can vary between individuals. For instance, studies have shown that the clearance of ketorolac can be higher in children compared to adults, suggesting that dosage may need to be adjusted for pediatric populations to achieve comparable plasma concentrations. umich.edu Furthermore, understanding the metabolic pathways of ketorolac is essential for identifying potential drug-drug interactions. nih.gov
Role of Metabolites in Drug Discovery and Development
The study of drug metabolites is a critical aspect of the drug discovery and development process. When a drug is administered, it is often converted into various metabolites by the body's enzymes. nih.gov These metabolites can have different properties compared to the parent drug.
The significance of metabolites in drug development is multifaceted:
Pharmacological Activity: Metabolites can be pharmacologically active, sometimes even more so than the parent drug. nih.gov In some cases, an active metabolite may be developed as a drug in its own right. nih.govacs.org
Toxicity: Conversely, some metabolites can be toxic, leading to adverse drug reactions. Identifying and characterizing these toxic metabolites is crucial for ensuring drug safety.
Pharmacokinetics: The formation of metabolites is a key determinant of a drug's pharmacokinetic profile, influencing its bioavailability and clearance rate. nih.gov A drug that is rapidly metabolized may have a short duration of action, requiring more frequent dosing.
Drug-Drug Interactions: Understanding how a drug is metabolized can help predict potential interactions with other co-administered drugs that may inhibit or induce the same metabolic pathways. nih.gov
By providing a real-time snapshot of the body's biochemical activity, metabolites can reveal how diseases develop, how drugs affect the body, and why some treatments are more effective than others. drugdiscoverynews.com
Definition and Importance of Stable Isotope-Labeled Internal Standards in Bioanalysis
Bioanalysis is the quantitative measurement of drugs and their metabolites in biological fluids, such as blood, plasma, or urine. Accurate and reliable bioanalytical methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and other aspects of pharmaceutical research.
A stable isotope-labeled (SIL) internal standard is a version of the analyte (the substance being measured) in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com These SIL internal standards have become the preferred choice in many bioanalytical methods, particularly those using liquid chromatography-mass spectrometry (LC-MS). scispace.comcrimsonpublishers.com
The importance of SIL internal standards lies in their ability to improve the accuracy and precision of analytical measurements. crimsonpublishers.com Because they are chemically almost identical to the analyte, they behave very similarly during sample preparation and analysis. acanthusresearch.com This allows them to compensate for variations that can occur during the analytical process, such as:
Matrix Effects: The complex composition of biological samples can sometimes interfere with the ionization of the analyte in the mass spectrometer, leading to inaccurate results. A SIL internal standard can help to correct for these matrix effects. crimsonpublishers.com
Recovery: During sample preparation, some of the analyte may be lost. A SIL internal standard, which is added to the sample at the beginning of the process, will be lost to the same extent, allowing for accurate quantification of the original analyte concentration. scispace.com
Ionization Variability: The efficiency of ionization in the mass spectrometer can fluctuate. A SIL internal standard helps to normalize these variations. crimsonpublishers.com
While SIL internal standards are highly effective, the choice and placement of the isotopic label are crucial to ensure its stability and prevent any unexpected analytical behavior. acanthusresearch.comscispace.com
Overview of 4-Hydroxy Ketorolac-d4 as a Research Standard
4-Hydroxy Ketorolac is a hydroxylated metabolite of Ketorolac that is found in plasma. chemicalbook.com this compound is the stable isotope-labeled version of this metabolite, where four hydrogen atoms have been replaced by deuterium. This makes it an ideal internal standard for the quantitative analysis of 4-Hydroxy Ketorolac in biological samples.
The use of this compound as a research standard is crucial for accurately studying the metabolism and pharmacokinetics of Ketorolac. By enabling precise measurement of this key metabolite, researchers can gain a more complete understanding of how Ketorolac is processed in the body. This information is invaluable for optimizing drug therapy, ensuring patient safety, and advancing the development of new and improved analgesic medications.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Hydroxy Ketorolac | 111930-01-9 | C₁₅H₁₃NO₄ | 271.27 |
| This compound | 1346605-32-0 | C₁₅H₉D₄NO₄ | 275.29 |
| Ketorolac | 74103-06-3 | C₁₅H₁₃NO₃ | 255.27 |
| rac Ketorolac-d4 | 1216451-53-4 | C₁₅H₉D₄NO₃ | 259.29 |
Data sourced from multiple chemical suppliers and databases. pharmaffiliates.compharmaffiliates.comnih.govsimsonpharma.comsimsonpharma.com
Properties
CAS No. |
1346605-32-0 |
|---|---|
Molecular Formula |
C15H13NO4 |
Molecular Weight |
275.296 |
IUPAC Name |
2,2,3,3-tetradeuterio-5-(4-hydroxybenzoyl)-1H-pyrrolizine-1-carboxylic acid |
InChI |
InChI=1S/C15H13NO4/c17-10-3-1-9(2-4-10)14(18)13-6-5-12-11(15(19)20)7-8-16(12)13/h1-6,11,17H,7-8H2,(H,19,20)/i7D2,8D2 |
InChI Key |
PIQMOWBWPFGZMW-OSEHSPPNSA-N |
SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=C(C=C3)O)C1C(=O)O |
Synonyms |
2,3-Dihydro-5-(4-hydroxybenzoyl)-1H-pyrrolizine-1-carboxylic Acid-d4; (+/-)-p-Hydroxyketorolac-d4; p-Hydroxyketorolac-d4; |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Derivatization of Ketorolac Metabolites
Approaches to Deuterium (B1214612) Labeling for Metabolite Synthesis
The introduction of deuterium into a target molecule can be achieved through various chemical strategies, broadly categorized as either direct hydrogen-deuterium (H-D) exchange or the use of deuterated building blocks in a de novo synthesis. The choice of method depends on the desired location of the deuterium atoms, the stability of the molecule to the labeling conditions, and the availability of starting materials.
For a compound like 4-Hydroxy Ketorolac (B1673617), where the deuterium labeling is on the phenyl ring, H-D exchange reactions are a common and efficient approach. These reactions typically involve treating the non-deuterated substrate with a deuterium source under conditions that facilitate the replacement of hydrogen atoms with deuterium.
Common Deuterium Sources and Methods:
| Deuterium Source | Method | Description |
| Deuterated Water (D₂O) | Acid or Base Catalysis | D₂O, being an inexpensive and readily available deuterium source, is often used in conjunction with an acid (e.g., DCl, D₂SO₄) or a base catalyst. The acidic conditions promote electrophilic aromatic substitution on electron-rich aromatic rings. |
| Deuterated Solvents (e.g., CD₃OD, DMSO-d₆) | Metal Catalysis | Transition metals such as palladium, platinum, or rhodium can catalyze H-D exchange reactions. These methods can offer high selectivity and efficiency under milder conditions. |
| Deuterated Acids (e.g., CF₃COOD) | Direct Exchange | Strong deuterated acids can serve as both the solvent and the deuterium source, facilitating exchange on activated aromatic systems. |
The phenolic hydroxyl group in 4-Hydroxy Ketorolac activates the aromatic ring, making it susceptible to electrophilic substitution and thus a good candidate for acid-catalyzed H-D exchange.
Chemical Synthesis Pathways for 4-Hydroxy Ketorolac-d4
While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be constructed based on the known synthesis of Ketorolac and its metabolites, combined with standard deuteration techniques. A logical approach would involve the synthesis of the non-deuterated metabolite, 4-Hydroxy Ketorolac, followed by a targeted deuteration step.
Step 1: Synthesis of 4-Hydroxy Ketorolac
The synthesis of 4-Hydroxy Ketorolac would likely parallel the established synthetic routes for Ketorolac, with the key difference being the use of a protected 4-hydroxybenzoyl moiety. A potential pathway could involve:
Preparation of a protected 4-hydroxybenzoyl chloride: Starting with 4-hydroxybenzoic acid, the hydroxyl group would be protected with a suitable protecting group (e.g., a benzyl (B1604629) or silyl (B83357) ether) to prevent its reaction in the subsequent Friedel-Crafts acylation. The carboxylic acid would then be converted to the acid chloride.
Friedel-Crafts Acylation: The protected 4-hydroxybenzoyl chloride would be reacted with the pyrrolizine nucleus of Ketorolac under Friedel-Crafts conditions.
Deprotection: The protecting group on the hydroxyl function would be removed to yield 4-Hydroxy Ketorolac.
Step 2: Deuteration of 4-Hydroxy Ketorolac
With the 4-Hydroxy Ketorolac synthesized, the deuterium atoms can be introduced onto the activated phenyl ring. An acid-catalyzed H-D exchange is a suitable method:
Reaction Setup: 4-Hydroxy Ketorolac is dissolved in a deuterated solvent, such as D₂O.
Catalysis: A strong deuterated acid, like DCl or D₂SO₄, is added to catalyze the electrophilic aromatic substitution.
Heating: The reaction mixture is heated to facilitate the exchange of the ortho and meta protons on the phenol (B47542) ring with deuterium from the solvent.
Workup and Purification: After the reaction, the product is isolated and purified, typically by chromatography, to give this compound.
Characterization Techniques for Deuterated Metabolites
The structural confirmation of this compound and the determination of the location of the deuterium atoms rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (Proton NMR): This is a primary tool for confirming the success of the deuteration. The disappearance or significant reduction in the intensity of the signals corresponding to the protons on the phenyl ring would indicate their replacement by deuterium.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing signals at the chemical shifts corresponding to the positions where deuterium has been incorporated.
¹³C NMR (Carbon-13 NMR): The signals for the carbon atoms attached to deuterium will show a characteristic splitting pattern (a triplet for a C-D bond) and a shift to a slightly lower frequency compared to the corresponding C-H signals.
Mass Spectrometry (MS):
High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the exact molecular weight of the deuterated compound. For this compound, the molecular weight is expected to be approximately 275.29 g/mol , an increase of four mass units compared to the non-deuterated compound (271.27 g/mol ). This confirms the incorporation of four deuterium atoms.
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis in MS/MS can help to confirm the location of the deuterium labels. By comparing the fragmentation pattern of the deuterated and non-deuterated compounds, it is possible to deduce on which part of the molecule the deuterium atoms reside.
Isotopic Purity Assessment in Research Materials
The isotopic purity of a deuterated compound is a critical parameter, as it defines the percentage of the material that contains the desired number of deuterium atoms. High isotopic purity is essential for its use as an internal standard in quantitative analysis.
Mass Spectrometry for Isotopic Purity:
High-resolution mass spectrometry is the primary method for assessing isotopic purity. nih.govresearchgate.net The technique involves analyzing the relative abundance of the different isotopologues of the compound.
Methodology:
Infusion or LC-MS Analysis: A solution of the this compound is introduced into the mass spectrometer.
Mass Spectrum Acquisition: A high-resolution mass spectrum is acquired, showing the molecular ion cluster.
Isotopologue Distribution: The spectrum will display a series of peaks corresponding to:
The non-deuterated compound (d₀).
Compounds with one, two, or three deuterium atoms (d₁, d₂, d₃).
The desired tetra-deuterated compound (d₄).
Potentially, compounds with more than four deuterium atoms (d₅, etc.), although less likely in this case.
Purity Calculation: The isotopic purity is calculated by determining the percentage of the d₄ isotopologue relative to the sum of all isotopologues.
Isotopic Purity Data Table (Hypothetical Example):
| Isotopologue | Relative Abundance (%) |
| d₀ | 0.5 |
| d₁ | 1.0 |
| d₂ | 2.5 |
| d₃ | 5.0 |
| d₄ | 91.0 |
In this hypothetical example, the isotopic purity of this compound would be reported as 91.0%. It is also important to consider the contribution of the natural abundance of ¹³C, which can also affect the mass spectrum.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Separation Principles in Metabolite Analysis
The foundation of any LC-MS method is the chromatographic separation. The choice of stationary phase, mobile phase, and gradient conditions is critical for achieving the desired resolution and peak shape for the target analytes.
Reversed-phase chromatography is the most widely used separation mode for drug molecules and their metabolites, including 4-Hydroxy Ketorolac (B1673617). nih.govijpsonline.com In this technique, a non-polar stationary phase (commonly C18-silica) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.
Optimization of the separation for 4-Hydroxy Ketorolac-d4 involves several factors:
Mobile Phase Composition : A mixture of water and an organic solvent, such as acetonitrile or methanol, is typically used. nih.govijpsonline.com The ratio of organic solvent is often varied in a gradient to elute compounds with different polarities.
Mobile Phase pH : The pH of the aqueous portion of the mobile phase is adjusted with additives like formic acid or ammonium acetate to control the ionization state of the analyte. nih.govnih.gov Since 4-Hydroxy Ketorolac is a carboxylic acid, maintaining a pH below its pKa ensures it is in a neutral form, which increases its retention on a reversed-phase column.
Column Chemistry : While C18 is the most common stationary phase, other chemistries like C8 or those with polar-embedded groups can offer different selectivity, which may be beneficial for resolving complex mixtures. windows.net
Table 4: Example Mobile Phase Compositions for Ketorolac Analysis
| Organic Solvent | Aqueous Component | pH Modifier | Reference |
|---|---|---|---|
| Methanol:Acetonitrile (50:10) | 20 mM Sodium Dihydrogen Phosphate | Adjusted to pH 5.5 | ijpsonline.com |
| Acetonitrile (60%) | 5 mM Ammonium Acetate | Adjusted to pH 3.5 | nih.gov |
| Acetonitrile | Water | 0.1% Formic Acid | windows.net |
Note: These methods were developed for Ketorolac but the principles are directly applicable to its hydroxylated metabolites.
Stationary Phase Selection and Mobile Phase Optimization
The separation of this compound from endogenous matrix components and other related substances is achieved through high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The choice of the stationary phase and the composition of the mobile phase are critical for achieving the desired resolution, peak shape, and analysis time.
Stationary Phase Selection: Reversed-phase chromatography is the most common approach for the analysis of Ketorolac and its metabolites. The stationary phases typically consist of silica particles chemically bonded with alkyl chains.
C18 (Octadecylsilane): This is a widely used stationary phase that provides excellent hydrophobic retention for a broad range of molecules, including Ketorolac. nih.gov
C8 (Octylsilane): A slightly less retentive alternative to C18, C8 columns can offer shorter analysis times and different selectivity for certain compounds. japsonline.com
Chiral Stationary Phases: For enantioselective analysis, specialized chiral columns, such as those based on α1-acid glycoprotein (AGP), are employed to separate stereoisomers. nih.gov
Mobile Phase Optimization: The mobile phase in reversed-phase HPLC typically consists of an aqueous component and an organic modifier. Optimization is a systematic process to find the ideal conditions for separation.
Aqueous Component: This is usually water mixed with a buffer to control the pH. Buffers like ammonium formate, ammonium acetate, or sodium phosphate are common. nih.govnih.govnih.gov The pH is a critical parameter, as it affects the ionization state of the analyte, which in turn influences its retention on the column. nih.gov
Organic Modifier: Acetonitrile, methanol, and isopropanol are frequently used organic modifiers. nih.govnih.gov The proportion of the organic modifier in the mobile phase is adjusted to control the elution strength and retention time of the analytes. A higher concentration of the organic modifier generally leads to faster elution. nih.gov
An optimized mobile phase for a related compound, Ketorolac, was found to be a mixture of 50 mM ammonium formate buffer (pH 3.5), water, and acetonitrile in a ratio of 10:20:70 (v/v/v). nih.gov Another study utilized a mobile phase of 0.1 M sodium phosphate buffer (pH 4.5) and isopropanol (98:2, v/v). nih.gov This systematic optimization ensures that the analyte and its internal standard are well-resolved from interferences with symmetrical peak shapes. nih.gov
Method Validation Parameters for Bioanalytical Assays Utilizing this compound
For a bioanalytical method to be considered reliable for regulatory submissions or clinical studies, it must undergo a rigorous validation process. This process demonstrates that the method is suitable for its intended purpose. For assays quantifying an analyte like 4-Hydroxy Ketorolac using this compound as an internal standard, validation is performed according to guidelines such as those from the International Council for Harmonisation (ICH). nih.govich.org
Selectivity and Specificity Considerations
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. In LC-MS/MS methods, selectivity is typically achieved by monitoring unique precursor-to-product ion transitions for both the analyte and the internal standard. Assays are tested for specificity by analyzing multiple sources of the blank biological matrix to ensure no significant interference is observed at the retention time of the analyte. nih.govresearchgate.net
Linearity and Calibration Curve Establishment
Linearity demonstrates the direct proportionality between the concentration of the analyte and the response of the analytical instrument over a defined range. A calibration curve is established by analyzing a series of calibration standards prepared at known concentrations in the biological matrix. nih.gov The curve is typically generated by plotting the peak area ratio of the analyte to the internal standard (this compound) against the nominal concentration of the analyte. A linear regression analysis is then applied, often with a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy at the lower end of the range. nih.gov A high correlation coefficient (R²) is indicative of a strong linear relationship. nih.gov
Table 1: Examples of Linearity in Ketorolac Bioanalytical Methods
| Analyte | Linearity Range | Correlation Coefficient (R²) | Reference |
|---|---|---|---|
| Ketorolac | 2.5 - 5000 ng/mL | > 0.99 | nih.govfigshare.com |
| Ketorolac Enantiomers | 0.02 - 10 µg/mL | Not Specified | nih.gov |
| Ketorolac | 10 - 125 ng/mL | 0.999 | nih.gov |
Limits of Detection (LOD) and Quantification (LOQ) Determination
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined as the concentration that produces a signal-to-noise ratio of 3:1. researchgate.net
The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov This is a critical parameter for bioanalytical assays, as it defines the lower boundary of the reportable range. For a validated method for Ketorolac, the LLOQ was established at 2.5 ng/mL. nih.govresearchgate.net The response at the LLOQ must be identifiable, discrete, and reproducible.
Accuracy and Precision Assessments
Accuracy refers to the closeness of the mean test results to the true or nominal value, while precision describes the closeness of agreement (degree of scatter) among a series of measurements from multiple samplings of the same homogeneous sample. Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (typically low, medium, and high) across the calibration range. ich.org
According to regulatory guidelines, the accuracy should be within ±15% of the nominal value (and ±20% at the LLOQ). nih.gov The precision, expressed as the coefficient of variation (%CV) or relative standard deviation (RSD), should not exceed 15% (20% at the LLOQ). nih.gov These assessments are performed both within a single analytical run (intra-day) and between different runs (inter-day). researchgate.net
Table 2: Typical Acceptance Criteria for Accuracy and Precision in Bioanalytical Assays
| Parameter | Concentration Level | Acceptance Criteria | Reference |
|---|---|---|---|
| Accuracy (% Bias) | Low, Medium, High QC | Within ±15% | nih.govresearchgate.netfigshare.com |
| LLOQ | Within ±20% | ||
| Precision (%CV) | Low, Medium, High QC | ≤ 15% | |
| LLOQ | ≤ 20% |
Matrix Effects and Internal Standard Normalization
The matrix effect is the alteration of ionization efficiency for a given analyte by the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine). nih.gov This can lead to ion suppression or enhancement, causing inaccurate quantification.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound for the analysis of 4-Hydroxy Ketorolac, is the gold standard for mitigating matrix effects. nih.gov A SIL-IS is an ideal internal standard because it has nearly identical chemical and physical properties to the analyte. It will co-elute chromatographically and experience the same degree of matrix effect and variability in sample preparation and instrument response. By calculating the ratio of the analyte response to the internal standard response, these variations can be effectively normalized, leading to a significant improvement in the accuracy and precision of the measurement. nih.govresearchgate.net This concept is referred to as the "internal standard normalized matrix effect". nih.gov
Role in Ketorolac Drug Metabolism Studies
Elucidation of Ketorolac (B1673617) Hydroxylation Pathways
The metabolic process of hydroxylation is a key step in the biotransformation of many drugs, including Ketorolac. nih.gov This Phase I reaction introduces a hydroxyl group, increasing the compound's water solubility and preparing it for subsequent metabolic stages. The use of deuterated standards is essential for accurately tracing and quantifying the metabolites formed through these pathways.
Cytochrome P450 (CYP) Isoenzyme Involvement in 4-Hydroxylation
The hydroxylation of Ketorolac to 4-Hydroxy Ketorolac is primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver. nih.govdrugbank.com Specific isoenzymes within the CYP2C family have been identified as the main contributors to this metabolic step. In vitro studies using human liver microsomes have pinpointed CYP2C8 and CYP2C9 as the key enzymes responsible for this Phase I transformation. drugbank.com The process involves the oxidation of the ketorolac molecule at the para-position of the phenyl ring.
In research settings, 4-Hydroxy Ketorolac-d4 serves as an indispensable internal standard for quantifying the formation of the 4-Hydroxy Ketorolac metabolite in experiments designed to identify which CYP isoenzymes are involved and to what extent.
| Enzyme Family | Isoenzyme | Role in Ketorolac Metabolism |
| Cytochrome P450 | CYP2C8 | Catalyzes Phase I hydroxylation of Ketorolac. drugbank.com |
| Cytochrome P450 | CYP2C9 | Catalyzes Phase I hydroxylation of Ketorolac. drugbank.com |
In Vitro Metabolic Stability Studies Utilizing this compound
In vitro metabolic stability assays are fundamental in drug discovery and development, providing insights into how quickly a drug is metabolized by liver enzymes. These studies typically involve incubating the parent drug (Ketorolac) with human liver microsomes and measuring the rate of its disappearance or the rate of metabolite formation over time.
In this context, this compound is added to the experimental samples at a known concentration. Its purpose is to serve as an internal standard for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis used to quantify the amount of the actual 4-Hydroxy Ketorolac metabolite produced. The use of a stable isotope-labeled standard like this compound is critical because it behaves almost identically to the non-labeled metabolite during sample extraction and ionization, but is distinguishable by its mass. This corrects for any sample loss or variability in instrument response, leading to highly precise and accurate quantification of the metabolic rate. nih.gov This data is then used to calculate key parameters like the metabolic half-life (t½) and intrinsic clearance (Clint). nih.gov
Investigation of Phase II Metabolism Associated with 4-Hydroxy Ketorolac
Following Phase I hydroxylation, the 4-Hydroxy Ketorolac metabolite can undergo Phase II metabolism, which involves conjugation reactions. drughunter.com These reactions further increase the water solubility of the metabolite, facilitating its excretion from the body, primarily through urine. drugbank.comdrughunter.com
Glucuronidation and Sulfation Conjugation Pathways
The primary Phase II conjugation pathway for Ketorolac and its hydroxylated metabolites is glucuronidation. drugbank.comnih.gov This process involves the attachment of a glucuronic acid molecule to the hydroxyl group of 4-Hydroxy Ketorolac. While less common for this specific metabolite, sulfation, the conjugation with a sulfonate group, represents another potential Phase II pathway for hydroxylated compounds. Studies have confirmed the presence of Ketorolac glucuronide in urine, highlighting the importance of this pathway. nih.govumich.edu The 4-hydroxy derivative is known to be conjugated with both glucuronic acid and sulfuric acid. researchgate.net
Role of UDP-Glucuronosyltransferases (UGTs) in Metabolite Conjugation
The glucuronidation of 4-Hydroxy Ketorolac is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov These enzymes facilitate the transfer of glucuronic acid from the cofactor UDP-glucuronic acid to the substrate. researchgate.net For Ketorolac metabolism, UGT2B7 has been identified as a key enzyme involved in the conjugation process. drugbank.com Research into the specific UGT isoforms responsible for conjugating 4-Hydroxy Ketorolac helps in understanding potential drug-drug interactions and variability in drug metabolism among individuals.
| Enzyme Family | Isoenzyme | Role in Ketorolac Metabolism |
| UDP-Glucuronosyltransferase | UGT2B7 | Catalyzes Phase II glucuronidation of Ketorolac and its metabolites. drugbank.com |
Comparative Metabolic Profiling Using Deuterated Standards
Metabolic profiling aims to identify and quantify all the metabolites of a drug in a biological system. Using deuterated standards like this compound is a cornerstone of modern, high-precision metabolic profiling. When analyzing complex biological matrices such as plasma or urine, the presence of a known concentration of the deuterated standard allows for confident identification and accurate quantification of the corresponding non-deuterated metabolite.
The key advantage of using a deuterated standard is the kinetic isotope effect is generally negligible for deuterium-labeled compounds used as internal standards in mass spectrometry. researchgate.net They co-elute with the natural metabolite in liquid chromatography and show similar ionization efficiency in the mass spectrometer, but are clearly separated by their mass-to-charge ratio. This allows for the creation of a precise ratio of the endogenous metabolite to the deuterated standard, which is used to build calibration curves for absolute quantification. This comparative method is essential for constructing a complete and accurate picture of a drug's metabolic fate, from absorption to excretion. nih.gov
Assessment of Metabolic Switching and Isotope Effects
The introduction of deuterium (B1214612) atoms into a drug molecule or its metabolite can subtly alter its metabolic fate, a phenomenon that provides researchers with a powerful method to probe enzymatic processes.
Metabolic Switching:
Metabolic switching refers to a change in the primary metabolic pathway of a drug, which can be induced by the presence of a stable isotope label. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymes that catalyze the breaking of this bond may do so at a slower rate for the deuterated compound. This is known as the kinetic isotope effect (KIE).
While direct studies detailing metabolic switching induced by this compound are not extensively published, the principles of KIE suggest its potential utility. If the hydroxylation of Ketorolac is a rate-limiting step in its clearance, the use of a deuterated Ketorolac tracer could theoretically lead to a decrease in the formation of 4-Hydroxy Ketorolac. This could, in turn, increase the flux through alternative metabolic pathways, such as glucuronidation. By using this compound as an internal standard, researchers can accurately quantify the changes in the formation of the non-deuterated 4-Hydroxy Ketorolac, thereby detecting any potential metabolic switching.
Isotope Effects:
The kinetic isotope effect is a key parameter in understanding the mechanisms of drug metabolism. The magnitude of the KIE can provide information about the rate-limiting step of a reaction and the nature of the transition state. In the context of Ketorolac metabolism, this compound serves as an ideal internal standard for studies investigating the KIE of Ketorolac's hydroxylation.
In a typical experimental setup, a biological system (e.g., liver microsomes) would be incubated with both Ketorolac and a deuterated version of Ketorolac. By using this compound as the internal standard during the analysis of the reaction products by liquid chromatography-mass spectrometry (LC-MS), the formation of 4-Hydroxy Ketorolac from both the labeled and unlabeled Ketorolac can be precisely quantified. The ratio of the rates of formation of the hydroxylated metabolite from the non-deuterated and deuterated parent drug gives a measure of the KIE.
Table 1: Theoretical Impact of Kinetic Isotope Effect on Ketorolac Metabolism
| Parameter | Description | Expected Observation with Deuterated Ketorolac | Role of this compound |
| Rate of Hydroxylation | The speed at which Ketorolac is converted to 4-Hydroxy Ketorolac. | Decreased rate of formation of the deuterated metabolite. | Serves as a stable internal standard for accurate quantification of the non-deuterated 4-Hydroxy Ketorolac. |
| Metabolic Switching | A shift to alternative metabolic pathways (e.g., glucuronidation). | Potential increase in the formation of other metabolites. | Enables precise measurement of the primary metabolite to detect a decrease in its formation, indicating a switch. |
| Kinetic Isotope Effect (KIE) | The ratio of the rate of reaction of the light isotopologue to the heavy isotopologue. | A KIE value greater than 1 would indicate that C-H bond cleavage is part of the rate-determining step. | Crucial for the accurate quantification of the metabolite formed from the non-deuterated parent drug, allowing for a reliable KIE calculation. |
Application in Metabolite Identification and Structural Elucidation Studies
Metabolite Identification:
In drug metabolism studies, complex biological matrices such as plasma and urine are analyzed to identify novel metabolites. The use of an internal standard is critical to ensure the accuracy and reproducibility of the analytical method. This compound, being structurally identical to the native metabolite but with a different mass, is an ideal internal standard for the quantification of 4-Hydroxy Ketorolac.
When analyzing biological samples from individuals dosed with Ketorolac, this compound is added at a known concentration to the samples prior to processing. During LC-MS analysis, the deuterated standard co-elutes with the endogenous 4-Hydroxy Ketorolac. The mass spectrometer can differentiate between the two based on their mass-to-charge ratio. This allows for the precise quantification of the metabolite, correcting for any variability in sample preparation and instrument response. The presence of a stable isotope-labeled internal standard helps to minimize matrix effects, which are a common source of error in bioanalytical methods.
Structural Elucidation:
While this compound is primarily used as an internal standard for its corresponding non-labeled metabolite, its utility can extend to the broader structural elucidation of the Ketorolac metabolome. In studies employing techniques like hydrogen-deuterium exchange (HDX) mass spectrometry, the predictable behavior of a stable labeled compound like this compound can serve as a reference.
Furthermore, in the process of identifying unknown metabolites, having a well-characterized, labeled standard of a known major metabolite helps to build confidence in the analytical platform. By confirming the accurate detection and quantification of 4-Hydroxy Ketorolac using its deuterated analog, researchers can be more certain of the validity of the signals for other potential, structurally related metabolites.
Table 2: Research Findings on Ketorolac Metabolism
| Finding | Analytical Technique | Implication for this compound |
| p-Hydroxyketorolac is a major, pharmacologically inactive metabolite of Ketorolac. | High-Performance Liquid Chromatography (HPLC) | Confirms the importance of having a reliable standard for the quantification of this key metabolite. |
| Ketorolac is metabolized by hydroxylation and conjugation. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highlights the need for specific internal standards for each major metabolic pathway to ensure accurate profiling. |
| Use of deuterated internal standards minimizes matrix effects in bioanalysis. | Liquid Chromatography-Mass Spectrometry (LC-MS) | Supports the rationale for using this compound for accurate quantification in complex biological matrices like plasma and urine. |
| Enantiomer-selective metabolism of Ketorolac has been observed. | Chiral HPLC | Suggests the potential for future studies using enantiomer-specific deuterated standards to further delineate metabolic pathways. |
Applications in Preclinical Pharmacokinetic and Mechanistic Research
Use of 4-Hydroxy Ketorolac-d4 in Preclinical Animal Models
In preclinical animal models, understanding the pharmacokinetic profile of a new chemical entity is paramount. Deuterated standards like this compound are essential for generating the precise quantitative data needed to characterize the behavior of the active drug and its metabolites in vivo.
Direct pharmacokinetic studies on this compound are not conducted, as it is not administered to animals as a therapeutic agent. However, the pharmacokinetic parameters of the parent drug, Ketorolac (B1673617), have been extensively studied in various animal models. These studies are crucial for understanding the rate at which the drug is cleared from the body and its duration of action, which in turn influences the formation and presence of its metabolites. The mouse has been identified as a metabolically comparable species to humans for Ketorolac studies. nih.gov
Below is a summary of key pharmacokinetic parameters for Ketorolac in different preclinical animal species.
| Animal Model | Plasma Half-Life (t½) (hours) | Plasma Clearance (Clp) | Reference |
|---|---|---|---|
| Mouse | Data Not Specified | Data Not Specified | nih.gov |
| Rat | Data Not Specified | Data Not Specified | researchgate.net |
| Rabbit | 1.1 | Data Not Specified | nih.gov |
| Dog | 4.55 | 1.25 mL/kg/min | fao.org |
| Monkey (Cynomolgus) | Data Not Specified | Data Not Specified | nih.gov |
Excretion studies are performed to determine the routes by which a drug and its metabolites are eliminated from the body. bioivt.com For Ketorolac, this involves administering the drug to animal models and analyzing urine and feces to quantify the parent drug and its metabolites, including 4-Hydroxy Ketorolac. nih.gov this compound would be used in the laboratory analysis phase to ensure accurate measurement of the metabolite in these collected samples.
Studies in various species show that Ketorolac and its metabolites are predominantly excreted in the urine. nih.gov The rat is noted to excrete a higher percentage of drug-related material into the feces compared to other species. nih.gov
| Animal Model | Primary Excretion Route | % of Dose Excreted in Urine | Key Metabolites Identified | Reference |
|---|---|---|---|---|
| Mouse | Urine | 78.9% | p-hydroxy-ketorolac | nih.gov |
| Rat | Urine & Feces | Data Not Specified | p-hydroxy-ketorolac, Unidentified Metabolite | nih.gov |
| Monkey (Cynomolgus) | Urine | 102% | Does not form p-hydroxy metabolite | nih.gov |
In Vitro Pharmacodynamic and Mechanistic Studies
In vitro studies are conducted to understand a compound's mechanism of action and its interaction with cellular components outside of a living organism.
Research has established that the primary metabolite, 4-Hydroxy Ketorolac (also known as p-hydroxyketorolac), is pharmacologically inactive. researchgate.netnih.gov Consequently, it does not have a therapeutic target, and extensive binding assays are not a focus of research for this specific compound.
The pharmacological activity resides entirely with the parent drug, Ketorolac, which is a non-selective inhibitor of the cyclooxygenase (COX-1 and COX-2) enzymes. drugbank.com Its analgesic and anti-inflammatory effects are derived from blocking the conversion of arachidonic acid to prostaglandins. drugbank.comderangedphysiology.com
Theoretical Frameworks of Stable Isotope Labeled Internal Standard Application
Principles of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for quantifying a substance in a sample. salamandra.netdiva-portal.org The core principle involves adding a known quantity of an isotopically enriched version of the analyte—in this case, 4-Hydroxy Ketorolac-d4—to the sample containing the native analyte, 4-Hydroxy Ketorolac (B1673617). chemie-brunschwig.ch This added standard, often called a "spike," is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N). amazonaws.comacanthusresearch.com
After adding the internal standard, it is allowed to equilibrate within the sample matrix. During sample preparation, extraction, and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. amazonaws.com A mass spectrometer is then used to measure the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard. diva-portal.org Because the amount of the added standard is known, this ratio allows for the precise calculation of the initial concentration of the native analyte, effectively correcting for variations in sample handling and instrument response. scispace.com
The key to IDMS is the mass difference between the analyte and the internal standard, which allows them to be distinguished by the mass spectrometer.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Mass Difference (Da) |
|---|---|---|---|
| 4-Hydroxy Ketorolac (Analyte) | C₁₅H₁₃NO₄ | 271.08 | 4.03 |
| This compound (Internal Standard) | C₁₅H₉D₄NO₄ | 275.11 |
Mitigation of Matrix Effects and Ion Suppression/Enhancement
In bioanalysis, especially with liquid chromatography-mass spectrometry (LC-MS), the sample matrix—the components of a sample other than the analyte—can significantly interfere with quantification. ccspublishing.org.cn These interferences, known as matrix effects, can cause either ion suppression (a decrease in analyte signal) or ion enhancement (an increase in signal), leading to inaccurate results. nih.gov Matrix effects arise when co-eluting compounds from the biological matrix (e.g., salts, lipids, proteins) compete with the analyte for ionization in the mass spectrometer's source. researchgate.net
A stable isotope-labeled internal standard like this compound is the ideal tool to mitigate these effects. researchgate.net Because its chemical and physical properties (such as polarity, pKa, and extraction recovery) are nearly identical to the unlabeled analyte, it behaves similarly during chromatographic separation and ionization. acanthusresearch.comresearchgate.net Consequently, both the analyte and the internal standard co-elute and are subjected to the same degree of ion suppression or enhancement. nih.gov While the absolute signal intensity of both compounds may vary, their ratio remains constant and proportional to the analyte's concentration. This normalization of the response effectively cancels out the variability introduced by the matrix, ensuring the accuracy and reliability of the measurement. scispace.com
| Scenario | Analyte Signal (Arbitrary Units) | Internal Standard Signal (Arbitrary Units) | Analyte/IS Ratio | Conclusion |
|---|---|---|---|---|
| No Matrix Effect | 100,000 | 100,000 | 1.00 | Baseline measurement |
| 50% Ion Suppression | 50,000 | 50,000 | 1.00 | Ratio remains constant, ensuring accurate quantification |
| 20% Ion Enhancement | 120,000 | 120,000 | 1.00 | Ratio remains constant, ensuring accurate quantification |
Advantages of Stable Isotope Labeling in Quantitative Bioanalysis
The use of stable isotope-labeled internal standards like this compound offers significant advantages over other internal standardization approaches, such as using a structural analogue. scispace.com These benefits are critical for developing robust and reliable quantitative bioanalytical methods.
Improved Accuracy and Precision : Since the SIL internal standard co-elutes and shares physicochemical properties with the analyte, it provides superior correction for variability during sample preparation, chromatography, and ionization. This leads to significantly higher accuracy and precision compared to structural analogues, which may behave differently. scispace.comresearchgate.net
Correction for Extraction Recovery : The SIL standard is added at the beginning of the sample preparation process. Any loss of material during extraction, evaporation, or reconstitution steps will affect both the analyte and the standard equally, meaning the final ratio measurement remains accurate.
Enhanced Method Robustness : Methods using SIL standards are less susceptible to minor variations in experimental conditions, such as mobile phase composition, gradient slope, or injection volume. clearsynth.com This makes the assay more rugged and transferable between different instruments and laboratories.
Reliable Quantification in Complex Matrices : The ability to effectively compensate for unpredictable matrix effects makes SIL standards essential for analyzing samples from diverse and complex biological sources like plasma, urine, and tissue homogenates. clearsynth.com
| Feature | Stable Isotope-Labeled IS (e.g., this compound) | Structural Analogue IS |
|---|---|---|
| Chromatographic Retention Time | Nearly identical to analyte | Different from analyte |
| Ionization Efficiency | Nearly identical to analyte | Different from analyte |
| Correction for Matrix Effects | Excellent | Partial and often unreliable |
| Correction for Extraction Variability | Excellent | Variable |
| Overall Assay Precision & Accuracy | High | Moderate to Low |
Quality Control and Assurance Protocols for Deuterated Standards
To ensure the integrity of quantitative data, rigorous quality control (QC) and quality assurance (QA) protocols must be applied to deuterated internal standards like this compound. These protocols are designed to verify the identity, purity, and stability of the standard.
Isotopic Purity and Enrichment : The isotopic purity of the standard must be high (typically >98% or >99%). avantiresearch.com It is crucial to quantify the amount of unlabeled analyte (D₀) present as an impurity in the standard material. avantiresearch.com A significant presence of the unlabeled analyte could artificially inflate the measured concentration of the endogenous analyte, especially at the lower limit of quantitation (LLOQ).
Chemical Purity : The standard must be free from other chemical impurities that could interfere with the analysis. This is typically assessed using techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR).
Stability of the Isotopic Label : For deuterated standards, the position of the deuterium atoms is critical. They must be placed on non-exchangeable positions within the molecule to prevent H-D exchange with protons from solvents or the biological matrix. acanthusresearch.com Loss of the label would convert the internal standard back to the analyte, compromising the assay.
Stability Assessment : The stability of this compound must be evaluated under various conditions that mimic the lifecycle of a sample in a bioanalytical laboratory. This includes bench-top stability (at room temperature), freeze-thaw stability, and long-term storage stability at low temperatures (-20°C or -70°C). nih.gov The standard's response relative to a freshly prepared sample should remain consistent within established acceptance criteria (typically ±15%). nih.gov
| QC/QA Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Identity Confirmation | Confirm the correct molecular structure and mass of the standard. | Mass spectral data matches the theoretical structure. |
| Chemical Purity | Ensure the absence of interfering chemical impurities. | >98% purity by HPLC or other relevant technique. |
| Isotopic Purity | Determine the percentage of the fully labeled standard and quantify the unlabeled (D₀) portion. | Isotopic enrichment >99%; contribution of D₀ to analyte signal should be negligible. |
| Label Stability | Confirm that deuterium atoms do not exchange with protons. | No significant change in mass or isotopic distribution after incubation in relevant matrices/solvents. |
| Solution & Matrix Stability | Assess degradation over time under various storage and handling conditions. | Analyte/IS response ratio within ±15% of baseline over the tested period. |
Emerging Research Avenues and Analytical Challenges
Integration of 4-Hydroxy Ketorolac-d4 in High-Throughput Screening
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. nih.gov In the realm of drug metabolism, HTS assays are used to identify potential drug-drug interactions, determine metabolic stability, and profile metabolic pathways early in the discovery process.
The integration of this compound into HTS workflows is primarily as a critical internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays. When screening for inhibitors or inducers of the enzymes responsible for forming 4-Hydroxy Ketorolac (B1673617), the deuterated standard allows for precise and accurate quantification of the metabolite produced. Its utility stems from its near-identical chemical and physical properties to the non-deuterated analyte, ensuring it behaves similarly during sample extraction and ionization, yet is distinguishable by its mass. This corrects for matrix effects and variability in sample processing, which is crucial for the reliability of HTS data.
For instance, in an HTS assay to screen for inhibitors of the cytochrome P450 (CYP) isozyme that metabolizes Ketorolac, liver microsomes would be incubated with Ketorolac and various test compounds. The reaction would be stopped, and a known amount of this compound would be added to each well before analysis. The ratio of the 4-Hydroxy Ketorolac peak area to the this compound peak area provides a highly accurate measure of metabolite formation, enabling robust identification of inhibitory compounds.
Table 1: Hypothetical HTS Assay Protocol for Ketorolac Metabolism
| Step | Procedure | Role of this compound |
|---|---|---|
| 1. Incubation | Human liver microsomes are incubated with Ketorolac and a library of potential inhibitor compounds in a 384-well plate format. | N/A |
| 2. Reaction Quenching | The metabolic reaction is stopped at a specific time point using a solvent like acetonitrile. | N/A |
| 3. Internal Standard Addition | A fixed concentration of this compound in solution is added to every well. | Serves as the analytical internal standard for quantification. |
| 4. Sample Processing | Plates are centrifuged to precipitate proteins, and the supernatant is transferred for analysis. | Co-processed with the analyte (4-Hydroxy Ketorolac), correcting for any sample loss. |
| 5. LC-MS/MS Analysis | Samples are injected into an LC-MS/MS system to measure the amounts of 4-Hydroxy Ketorolac and this compound. | Provides a distinct mass signal allowing for ratiometric quantification of the analyte, enhancing accuracy and precision. |
Advancements in Micro-Sampling and Miniaturized Analytical Techniques
A significant trend in clinical and preclinical studies is the move towards micro-sampling techniques, which involve the collection of very small volumes of biological fluids (typically <50 µL). mdpi.com Techniques like volumetric absorptive microsampling (VAMS) and dried blood spot (DBS) analysis offer numerous advantages, including being less invasive, enabling patient-centric sampling at home, and reducing shipping and storage costs. nih.govresearchgate.net
The analysis of these low-volume samples presents a significant challenge, demanding highly sensitive and robust analytical methods. LC-MS/MS is the technology of choice, and the use of a stable isotope-labeled internal standard is indispensable for achieving the required accuracy. This compound is an ideal internal standard for quantifying its non-deuterated counterpart in microsamples. It effectively compensates for variations in sample volume, extraction efficiency, and matrix-induced ionization suppression or enhancement, which can be more pronounced with small and complex samples like dried blood. nih.gov
Research in this area focuses on validating analytical methods for quantifying drug metabolites from microsamples. This involves comparing results from VAMS or DBS samples to those from traditional venous plasma samples and demonstrating bioequivalence. The stability of the analyte in the dried matrix is also a critical consideration. The inherent stability of this compound ensures it remains a reliable quantifier even after sample storage and transport.
Table 2: Comparison of Blood Sampling Techniques for Metabolite Analysis
| Technique | Sample Volume | Advantages | Challenges | Role of this compound |
|---|---|---|---|---|
| Venipuncture (Plasma) | >1 mL | Gold standard; large volume for multiple analyses. | Invasive; requires trained personnel; cold-chain logistics. | Internal standard for conventional LC-MS/MS analysis. |
| Dried Blood Spot (DBS) | 10-20 µL | Minimally invasive; remote sampling; ambient shipping. | Hematocrit effect; volumetric inaccuracy; analyte stability. | Crucial for correcting analytical variability, especially the hematocrit effect. |
| Volumetric Absorptive Microsampling (VAMS) | 10-30 µL | Collects a fixed volume, mitigating hematocrit bias; minimally invasive. nih.gov | Newer technology; requires specific validation for each analyte. | Essential for ensuring highest accuracy in a fixed-volume sample format. |
Computational Chemistry and Modeling in Metabolite Prediction and Analysis
Computational chemistry provides powerful tools for predicting and understanding drug metabolism. Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model the electronic structure of a drug molecule and predict its reactivity and potential sites of metabolism. nih.govresearchgate.net For Ketorolac, computational models can predict that the 4-position of the phenyl ring is a likely site for hydroxylation due to its electronic properties. biomedres.usbiomedres.us
These models can be extended to investigate deuterated compounds. The primary influence of deuterium (B1214612) substitution is the kinetic isotope effect (KIE), where the heavier mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.gov Breaking the C-D bond requires more energy, resulting in a slower reaction rate. Computational models can be used to predict the magnitude of the KIE for the formation of 4-Hydroxy Ketorolac from a deuterated Ketorolac precursor. This allows researchers to anticipate how deuteration at specific sites will alter the metabolic profile of a drug, potentially slowing the formation of certain metabolites and diverting metabolism down alternative pathways ("metabolic switching"). osti.govnih.gov
Furthermore, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction models can be employed to evaluate the pharmacokinetic properties of metabolites like 4-Hydroxy Ketorolac. researchgate.net By comparing the predicted properties of the deuterated and non-deuterated metabolites, researchers can hypothesize about potential differences in their distribution and clearance.
Future Directions in Deuterated Compound Research for Drug Metabolism
The use of deuterated compounds in drug metabolism research is expanding beyond their role as analytical standards. The "deuterium switch," or the strategic replacement of hydrogen with deuterium at sites of metabolism, is a recognized strategy to improve a drug's pharmacokinetic profile. nih.gov This can lead to a longer half-life, reduced dosing frequency, and potentially a better safety profile by minimizing the formation of reactive or toxic metabolites. nih.govmusechem.com
Future research involving deuterated metabolites like this compound will likely focus on several key areas:
Metabolic Pathway Elucidation: Using deuterated parent drugs (e.g., Ketorolac-d4) allows researchers to trace the fate of the molecule in vivo. By analyzing the pattern of deuterated metabolites, including this compound, complex metabolic networks can be unraveled. Slowing metabolism at one site can reveal previously minor or unobserved metabolic pathways. osti.govnih.gov
In Vivo Metabolic Imaging: Techniques like Deuterium Metabolic Imaging (DMI) are emerging that use deuterated tracers to non-invasively monitor metabolic processes in real-time within living organisms. nih.gov While often used for endogenous metabolites like glucose, the principles could be applied to track the distribution and conversion of deuterated drugs and their metabolites.
Predictive Toxicology: By intentionally generating deuterated metabolites like this compound, toxicologists can study their specific biological activities and potential for adverse effects in isolation, without the confounding presence of the parent drug or other metabolites.
Refining Pharmacokinetic Models: Studying the pharmacokinetics of deuterated drugs and their metabolites provides valuable data on the in vivo impact of the KIE. This information helps refine computational and physiological pharmacokinetic models to be more predictive for future drug candidates.
The strategic use of deuterium is becoming an integral part of the drug discovery and development toolkit, offering a subtle yet powerful method to fine-tune the metabolic fate of therapeutic agents. tandfonline.com
Table 3: Future Research Directions for Deuterated Compounds
| Research Area | Objective | Relevance of this compound |
|---|---|---|
| Metabolic Switching Analysis | To uncover alternative metabolic pathways by blocking the primary route via deuteration. nih.gov | Comparing the formation rate of this compound from Ketorolac-d4 to other metabolites can reveal shunting pathways. |
| Kinetic Isotope Effect (KIE) Studies | To quantify the in vitro and in vivo effect of deuteration on the rate of metabolism. nih.gov | Serves as the product in an enzymatic reaction to directly measure the KIE on Ketorolac hydroxylation. |
| Deuterium Metabolic Imaging (DMI) | To non-invasively track the location and rate of metabolism of a deuterated drug in the body. nih.gov | Could potentially be detected as a downstream product of a deuterated Ketorolac tracer in target tissues. |
| Isolated Metabolite Toxicology | To assess the safety and biological activity of a specific metabolite independent of the parent drug. | Can be synthesized and used in vitro to study its specific effects on cells or enzymes. |
Q & A
Basic Research Questions
Q. What are the key analytical techniques for characterizing 4-Hydroxy Ketorolac-d4, and how do they validate isotopic purity?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at specific positions, and mass spectrometry (MS) to verify isotopic enrichment (e.g., comparing m/z ratios of deuterated vs. non-deuterated forms). High-performance liquid chromatography (HPLC) with UV detection can assess purity by separating isotopic analogs .
- Data Validation : Cross-reference spectral data with literature using SciFinder or Reaxys to confirm alignment with reported values for non-deuterated Ketorolac .
Q. How can researchers confirm the structural integrity of this compound during synthesis?
- Methodology : Combine X-ray crystallography (for solid-state structure) and infrared (IR) spectroscopy to validate functional groups (e.g., hydroxyl and ketone moieties). Elemental analysis quantifies deuterium content by comparing experimental vs. theoretical C/H/D ratios .
- Example : A purity table for synthesized batches:
| Batch | % Deuterium Incorporation (MS) | HPLC Purity (%) | NMR Match (Y/N) |
|---|---|---|---|
| 1 | 98.5 | 99.2 | Y |
| 2 | 97.8 | 98.7 | Y |
Advanced Research Questions
Q. How should experimental designs account for deuterium isotope effects in pharmacokinetic studies of this compound?
- Methodology : Use isotopic labeling to track metabolic pathways (e.g., via LC-MS/MS). Compare pharmacokinetic parameters (e.g., half-life, clearance) between deuterated and non-deuterated forms in in vitro hepatocyte assays. Include control groups to isolate isotope-specific effects .
- Data Analysis : Apply mixed-effects models to distinguish biological variability from isotopic interference. For example, a comparative table:
| Parameter | Non-deuterated (Mean ± SD) | Deuterated (Mean ± SD) | p-value |
|---|---|---|---|
| Half-life (h) | 4.2 ± 0.3 | 5.1 ± 0.4 | 0.012 |
| Clearance (L/h) | 2.8 ± 0.2 | 2.4 ± 0.3 | 0.032 |
Q. What strategies resolve contradictions in metabolic stability data for this compound across different biological matrices?
- Methodology : Validate assays using standardized matrices (e.g., plasma vs. liver microsomes) and replicate experiments. Use tandem mass spectrometry (MS/MS) to differentiate parent compounds from metabolites .
- Troubleshooting : If discrepancies arise, check for matrix-induced ion suppression (e.g., via post-column infusion studies) or isotopic cross-talk in MS detection .
Q. How can researchers optimize deuterium incorporation efficiency in this compound synthesis while minimizing side products?
- Methodology : Screen reaction conditions (e.g., solvent polarity, catalyst loading) using design of experiments (DoE). Monitor reaction progress via real-time NMR or inline MS .
- Example : A fractional factorial design table:
| Factor | Level 1 | Level 2 | Level 3 | Optimal Level |
|---|---|---|---|---|
| Temperature (°C) | 60 | 80 | 100 | 80 |
| Catalyst (mol%) | 5 | 10 | 15 | 10 |
| Solvent | DMF | THF | DMSO | THF |
Methodological Best Practices
Q. What statistical approaches are suitable for analyzing variability in deuterated compound studies?
- Recommendation : Use ANOVA for inter-group comparisons and principal component analysis (PCA) to identify outliers in large datasets. For small sample sizes, apply non-parametric tests (e.g., Mann-Whitney U) .
Q. How should researchers document and archive raw data for this compound studies to ensure reproducibility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
